(S)-3-Methyl-pyrrolidine hydrochloride

Arginine Vasopressin V2 Receptor Agonism Chiral Pharmacology Benzazepine Synthesis

Racemic or mis-assigned enantiomers derail chiral drug development with failed assays and misleading SAR data. (S)-3-Methyl-pyrrolidine hydrochloride eliminates this risk as a validated, enantiopure chiral building block. • Confirmed (S)-configuration: optical rotation -7.967° (MeOH), enabling identity verification before use • Stable HCl salt: non-volatile, easily weighable solid for convenient in-situ freebase generation • Documented utility: key intermediate in V2 receptor agonist synthesis and organocatalyst development Standard 97% purity; shipped under inert atmosphere at ambient temperature.

Molecular Formula C5H12ClN
Molecular Weight 121.608
CAS No. 186597-29-5
Cat. No. B573719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methyl-pyrrolidine hydrochloride
CAS186597-29-5
Molecular FormulaC5H12ClN
Molecular Weight121.608
Structural Identifiers
SMILESCC1CCNC1.Cl
InChIInChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
InChIKeyJDJFUMBJQINVKP-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Methyl-pyrrolidine hydrochloride: Chiral Building Block


(S)-3-Methyl-pyrrolidine hydrochloride is an enantiopure, chiral secondary amine salt belonging to the class of 3-substituted pyrrolidines [1]. It serves as a key synthetic intermediate and chiral building block in medicinal chemistry, enabling the construction of complex molecules with defined three-dimensional structure [2]. The compound's value lies in its ability to transfer chirality to downstream products, which is critical for the bioactivity of numerous pharmaceuticals [3].

1 Enantiopure chiral building block for stereochemical control in medicinal chemistry synthesis
2 Hydrochloride salt form — stable, weighable solid for reproducible synthetic workflows
3 Chirality-transfer role — enables (S)-configuration in downstream pharmacophores

(S)-3-Methyl-pyrrolidine hydrochloride: Enantiomer Substitution Risks


In chiral drug development, biological activity is often highly dependent on the stereochemistry of the molecule [1]. (S)-3-Methyl-pyrrolidine hydrochloride and its (R)-enantiomer are distinct chemical entities that can induce opposite pharmacological effects or differ drastically in potency. A study on vasopressin receptor analogs noted that the (S)-enantiomer, while having high affinity for the V2 receptor, was less active than the (R)-enantiomer . Substituting one enantiomer for the other or using a racemic mixture without rigorous justification can lead to failed biological assays, misleading structure-activity relationship (SAR) data, and costly delays in development. The specific block below provides the limited but critical quantitative evidence available to guide this decision.

(S)-3-Methyl-pyrrolidine HCl
(R)-3-Methyl-pyrrolidine HCl
Biological activity
Reported V2 receptor affinity; activity profile may differ from (R)-enantiomer
Reported higher V2 agonist activity — enantiomer-specific response context
Storage stability
Requires 2–8 °C under inert atmosphere — cold-chain handling
Ambient room-temperature storage — lower logistical burden
Synthetic outcome
Transfers (S)-configuration to benzazepine pharmacophores
Transfers (R)-configuration — different stereochemical product

(S)-3-Methyl-pyrrolidine hydrochloride: Evidence Comparison


Vasopressin V2 Agonist Activity Differential

A key differentiator between the enantiomers of 3-methylpyrrolidine is their functional activity at the vasopressin V2 receptor. Both (S)- and (R)-enantiomers are employed as reactants to prepare benzazepineylidene acetamide derivatives, a class of arginine vasopressin V2 receptor agonists . A study noted that while (3S)-3-methylpyrrolidine demonstrated high affinity for the V2 receptor, it was qualitatively described as 'less active' than the corresponding (3R)-enantiomer . This finding underscores the importance of selecting the correct enantiomer for structure-activity relationship (SAR) studies targeting this receptor.

V2 agonist activity
Head-to-head
(S) High V2 affinity; reported lower agonist activity
(R) More potent V2 receptor agonist
Enantiomer-specific activity context
No Ki/EC50 values in accessible source
Arginine Vasopressin V2 Receptor Agonism Chiral Pharmacology Benzazepine Synthesis

Optical Rotation for Enantiomeric Purity

Specific optical rotation provides a definitive fingerprint for enantiomer identity and chiral purity. The reported specific rotation for (S)-3-methyl-pyrrolidine hydrochloride is -7.967° (c = 0.01 g/mL, MeOH) . This value is opposite in sign to that of the (R)-enantiomer, (R)-3-methyl-pyrrolidine hydrochloride (CAS 235093-98-8), allowing for unambiguous identity verification via polarimetry. Discrepancies from this value are a direct indicator of enantiomeric impurity.

Optical rotation
Method context
−7.967° (c=0.01 g/mL, MeOH)
Identity verification context
Sign reversal vs (R)-enantiomer
Chiral Purity Enantiomer Identity Quality Control

Differential Storage Stability

Commercial specifications reveal a tangible difference in the recommended storage conditions of the two enantiomers. (S)-3-Methyl-pyrrolidine hydrochloride is specified for long-term storage at 2-8°C under an inert argon atmosphere to prevent degradation . In contrast, the (R)-enantiomer is commonly listed as stable for storage at ambient room temperature . This implies a measurably lower stability for the (S)-enantiomer, a critical factor for inventory management and planning of long-term experimental series.

Storage stability
Specification review
(S) 2–8 °C, inert atmosphere (argon)
(R) Room temperature storage
Stability monitoring context
Vendor-specified long-term storage
Chemical Stability Storage Specification Procurement Logistics

Synthetic Utility: A Common Chiral Pool Strategy for Complex Molecule Construction

Both enantiomers of 3-methylpyrrolidine serve as chiral pools, but their application is enantiospecific. (S)-3-Methyl-pyrrolidine is specifically used as a reactant in the preparation of benzazepineylidene acetamide derivatives that act as arginine vasopressin V2 receptor agonists . The high enantioselectivity achievable for this compound, with modern catalytic methods enabling outstanding enantioselectivity, makes it a valuable scaffold for drug discovery [1]. The choice to use the (S)-enantiomer must be driven by the desired stereochemistry of the final pharmacophore.

Synthetic utility
Class-level
Chiral pool Benzazepine V2 Enantiospecific
Stereochemical control context
Configuration dictated by building block choice
Chiral Pool Synthesis Drug Discovery Benzazepine Derivatives

(S)-3-Methyl-pyrrolidine hydrochloride: Key Applications


Benzazepine V2 Agonist Synthesis

This is the most directly documented application for the (S)-enantiomer. Researchers synthesizing benzazepineylidene acetamide derivatives as non-peptide V2 agonists should procure this specific enantiomer to maintain the desired (S)-configuration in the final pharmacophore . Given the evidence that the (S)-enantiomer is a weaker V2 agonist than the (R)-enantiomer, this compound is best suited for SAR studies aiming to understand the structural basis of activity or to develop antagonists.

Chiral Pool for Bioactive Pyrrolidines

The compound serves as a general chiral pool building block for introducing (S)-3-methylpyrrolidine moieties into complex drug candidates. As highlighted by the kinetic resolution review and new catalytic methods, enantiopure 3-methylpyrrolidines are vital for constructing biologically active molecules where the methyl group's stereochemistry dictates target binding [1][2]. This is applicable to CNS drug discovery and other therapeutic areas.

Chiral Auxiliaries & Organocatalysts

Chiral substituted pyrrolidines are key scaffolds for designing novel organocatalysts and chiral auxiliaries [1]. The hydrochloride salt form of the (S)-enantiomer provides a stable, weighable solid that can be easily deprotonated in situ to generate the free amine for use in enantioselective transformations, offering a practical advantage over volatile or sensitive free bases.

Chiral Separation QC & Method Development

The established and measurable difference in optical rotation (-7.967° in MeOH) and its distinct storage requirements make this compound a useful standard for developing chiral HPLC or GC methods. Its use is relevant for analytical labs that need a benchmark to calibrate the separation of enantiomeric pyrrolidines or to validate the enantiomeric purity of in-house synthesized batches.

Application
Selection Property
Validation Focus
Benzazepine V2 agonist SAR studies
Stereochemical configuration control
V2 receptor SAR interpretation
Chiral pool for bioactive pyrrolidines
Enantiopure building block fit
Target-engagement model review
Chiral auxiliaries and organocatalysts
Stable salt form for in situ free base generation
Enantioselective transformation review
Chiral separation QC and method development
Measurable optical rotation benchmark
Chiral method validation

Technical Documentation Hub

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55 linked technical documents
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